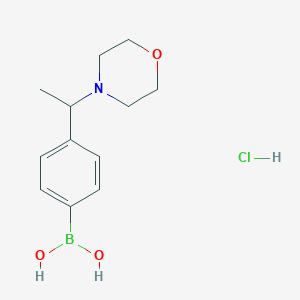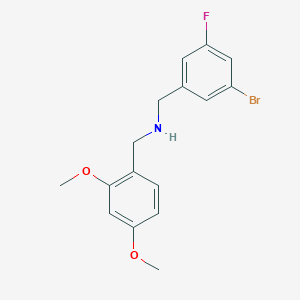
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride
Overview
Description
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound widely used in scientific research. It exhibits high complexity due to its complex structure and offers various applications like drug synthesis and catalysis. It is a useful research chemical for the preparation of biologically and pharmacologically active molecules .
Synthesis Analysis
The compound is often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is C12H18BNO3 . Its average mass is 235.087 Da and its monoisotopic mass is 235.137970 Da .Chemical Reactions Analysis
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is a versatile chemical compound that is widely used in various chemical reactions. It is often used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The boiling point of “(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is predicted to be 382.2±52.0 °C . Its density is predicted to be 1.17±0.1 g/cm3 . The pKa is predicted to be 8.66±0.17 .Scientific Research Applications
Medicine
(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride: is utilized in medicinal research for its potential role in the development of therapeutic agents. Its boronic acid moiety can interact with various biological molecules, which is crucial for creating new drugs with improved selectivity and pharmacokinetic properties . This compound could be instrumental in the synthesis of novel pharmaceuticals that target specific biological pathways.
Agriculture
In agriculture, this compound’s applications are being explored in the development of crop protection agents. Its ability to form reversible covalent bonds with diols can be harnessed to create selective pesticides or herbicides that target specific pests or weeds without affecting the crops .
Material Science
Material scientists are investigating (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for creating smart materials. These materials can respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific molecules, making them useful for applications like self-healing materials and responsive coatings .
Environmental Science
In environmental science, this compound is used to develop sensors that can detect pollutants and toxins. The boronic acid group’s affinity for diols makes it suitable for creating detection systems that can monitor water quality and air pollution levels .
Biochemistry
Biochemists use (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride to study protein interactions and glycation processes. It serves as a tool for labeling proteins or separating glycated molecules, which is important for understanding diseases like diabetes .
Pharmacology
Pharmacological research leverages this compound for its potential as a covalent inhibitor in drug design. It’s being studied for its ability to reversibly bind to enzymes and receptors, which could lead to the development of new drugs with fewer side effects .
Analytical Chemistry
Analytical chemists use (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for its selective binding properties. It’s particularly useful in chromatography and mass spectrometry for isolating and identifying compounds that contain diols, such as sugars and certain biomolecules .
Chemical Engineering
In chemical engineering, this compound’s properties are exploited to engineer processes that require precise molecular recognition. It can be used to create selective catalysts and facilitate reactions that are more efficient and environmentally friendly .
Safety and Hazards
“(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride” is classified as a hazardous substance. The safety symbols associated with it are GHS07 . The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the substance safely .
Mechanism of Action
Target of Action
The primary target of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the organoboron compound, such as (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride plays a crucial role in the transmetalation step, which leads to the formation of a new carbon-carbon bond .
Pharmacokinetics
The compound has a predicted boiling point of 3822±520 °C and a predicted density of 117±01 g/cm3 . Its pKa is predicted to be 8.66±0.17 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is the formation of a new carbon-carbon bond in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds .
Action Environment
The action of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other functional groups.
properties
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3.ClH/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16;/h2-5,10,15-16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXVFZIGKNMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)
![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)
![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)



![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)



